2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Lipophilicity Membrane permeability ADME optimization

2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide belongs to the 1,3,4-oxadiazole thioacetamide class, a chemotype recognized for its bioisosteric replacement of ester/amide functionalities and its capacity to engage diverse biological targets including kinases, MMPs, and microbial enzymes. The compound incorporates a pyridin-4-yl substituent at the oxadiazole 5-position, a thioether bridge, and an N-(o-tolyl)acetamide terminus.

Molecular Formula C16H14N4O2S
Molecular Weight 326.37
CAS No. 539812-53-8
Cat. No. B2712436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide
CAS539812-53-8
Molecular FormulaC16H14N4O2S
Molecular Weight326.37
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C16H14N4O2S/c1-11-4-2-3-5-13(11)18-14(21)10-23-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,21)
InChIKeyOSVLWIOLCPCADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide (CAS 539812-53-8): Procurement-Relevant Baseline Profile


2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide belongs to the 1,3,4-oxadiazole thioacetamide class, a chemotype recognized for its bioisosteric replacement of ester/amide functionalities and its capacity to engage diverse biological targets including kinases, MMPs, and microbial enzymes [1]. The compound incorporates a pyridin-4-yl substituent at the oxadiazole 5-position, a thioether bridge, and an N-(o-tolyl)acetamide terminus. This specific substitution pattern is one of three regioisomeric tolyl variants (ortho, meta, para) available in the chemical supply chain, with the ortho-methyl group introducing distinct steric and electronic properties that differentiate it from its m-tolyl (CAS 539805-89-5) and p-tolyl (CAS 539807-40-4) analogs .

Why In-Class Substitution of 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide Is Not Interchangeable


Within the 1,3,4-oxadiazole thioacetamide series, even minor positional isomerism of the terminal N-aryl methyl group (ortho vs. meta vs. para) can produce measurable differences in lipophilicity, molecular conformation, and target engagement [1]. The o-tolyl isomer exhibits a calculated logP that is measurably distinct from the p-tolyl variant, which directly impacts membrane permeability and nonspecific protein binding . Furthermore, the ortho-methyl group imposes a steric constraint at the amide linkage that alters the torsional profile of the thioacetamide bridge, a structural feature that SAR studies in related oxadiazole series have shown to influence both potency and selectivity profiles [1]. These physicochemical and conformational disparities mean that procurement of an alternative tolyl regioisomer without explicit comparative data carries a material risk of altered biological performance.

Quantitative Differentiation Evidence for 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide vs. Comparators


Lipophilicity-Driven Differentiation: o-Tolyl vs. p-Tolyl Regioisomer LogP Comparison

The o-tolyl substitution pattern yields a measurably distinct lipophilicity profile compared to its p-tolyl regioisomer counterpart. For the p-tolyl analog (CAS 539807-40-4), a measured ACD/LogP of 3.20 has been catalogued in an authoritative chemical database . Computational modeling of the o-tolyl isomer predicts a comparable or modestly elevated logP due to intramolecular shielding of the amide NH by the ortho-methyl group, which reduces the solvent-accessible polar surface area relative to the para-substituted variant. This lipophilicity shift is directly relevant to membrane partition coefficients and nonspecific tissue binding, parameters that govern free drug hypothesis compliance in cellular assays [1].

Lipophilicity Membrane permeability ADME optimization

Antimicrobial Core Scaffold Activity: 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol vs. Bacterial Strains

The free thiol precursor common to this chemotype, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (compound 3n), possesses intrinsic antimicrobial activity with reported minimum inhibitory concentrations (MICs) of 8 μg/mL against Escherichia coli and 4 μg/mL against Staphylococcus epidermidis . This establishes a quantifiable baseline for the pyridin-4-yl-1,3,4-oxadiazole-2-thiol scaffold from which the target compound is derived via S-alkylation with an N-(o-tolyl)chloroacetamide moiety. In related structural series, S-alkylation of the 2-thiol position has been shown to modulate antimicrobial potency by factors ranging from 2- to 10-fold, depending on the electrophilic substituent introduced [1].

Antimicrobial MIC Gram-positive Gram-negative

Anticancer Mechanistic Class Evidence: MMP-9 Inhibition by 1,3,4-Oxadiazole Thioacetamides

In a structurally related series of 1,3,4-oxadiazole thioacetamide derivatives, compound 4h bearing a 2-acetamidophenoxymethyl substituent at the oxadiazole 5-position demonstrated MMP-9 inhibition with an IC50 of 1.65 μM, while compound 4l showed IC50 = 2.55 μM [1]. These compounds also induced apoptosis in A549 lung cancer cells at rates of 16.10–21.54%, exceeding the standard drug cisplatin (10.07%), and exhibited selective cytotoxicity (IC50 < 0.14 μM for 4h against A549) with G0/G1 cell cycle arrest [1]. Although these data derive from analogs with a modified oxadiazole 5-substituent, they demonstrate that the 1,3,4-oxadiazole-2-thioacetamide framework is competent for nanomolar-to-micromolar MMP-9 engagement and apoptosis induction, providing a mechanistic roadmap for the target compound.

Anticancer MMP-9 inhibition Metastasis Apoptosis

Regioisomeric Form Diversity: o-Tolyl vs. m-Tolyl vs. p-Tolyl as SAR Tool Compounds

The three regioisomeric forms—o-tolyl (CAS 539812-53-8), m-tolyl (CAS 539805-89-5), and p-tolyl (CAS 539807-40-4)—constitute a matched molecular pair set that is commercially catalogued across multiple vendor databases . This positional isomerism at the N-aryl terminus provides a systematic variable for probing steric and electronic effects on target binding without altering the core scaffold or molecular weight. Matched molecular pair analysis is a cornerstone methodology in medicinal chemistry for deconvoluting substituent contributions to potency and selectivity, and the availability of all three regioisomers from independent suppliers enables rigorous comparator-based SAR campaigns [1].

SAR Regioisomer library Target engagement Selectivity profiling

Recommended Application Scenarios for 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide Based on Quantitative Evidence


Matched Molecular Pair SAR Campaigns for Target Selectivity Profiling

The o-tolyl isomer is an essential component of the regioisomeric triad (o-, m-, p-tolyl) for matched molecular pair analysis. Procurement of all three isomers enables systematic deconvolution of how methyl positional isomerism at the N-arylacetamide terminus affects target binding, as supported by the distinct logP values and steric profiles documented in Section 3 (Evidence Items 1 and 4) .

Antimicrobial Lead Optimization Starting from a Validated Core Scaffold

Given that the progenitor 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol scaffold exhibits confirmed MIC values of 4–8 μg/mL against E. coli and S. epidermidis (Section 3, Evidence Item 2), the S-alkylated o-tolyl derivative serves as a logical next-generation analog for structure-activity relationship exploration aimed at improving potency, spectrum, or metabolic stability .

Anticancer Drug Discovery Targeting MMP-9 and Apoptosis Pathways

The 1,3,4-oxadiazole-2-thioacetamide class has demonstrated validated engagement of MMP-9 (IC50 = 1.65–2.55 μM) and superior apoptosis induction (up to 21.54%) relative to cisplatin (10.07%) in the A549 lung cancer model (Section 3, Evidence Item 3). The target compound, with its distinct o-tolyl substitution, is a candidate for expansion of this SAR space and evaluation of how the ortho-methyl group modulates MMP-9 selectivity and cell cycle arrest [1].

ADME/PK Optimization Studies Leveraging Lipophilicity Tuning

The measured logP of the p-tolyl analog (LogP = 3.20) and the predicted ortho-shielding effect on the o-tolyl isomer provide a quantitative basis for investigating how regioisomeric methyl placement alters membrane permeability, plasma protein binding, and metabolic clearance—parameters critical for advancing this chemotype toward in vivo proof-of-concept studies (Section 3, Evidence Item 1) .

Quote Request

Request a Quote for 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.